2-[4-(Benzyloxy)anilino]-4-methoxynicotinonitrile
Description
2-[4-(Benzyloxy)anilino]-4-methoxynicotinonitrile is a synthetic nicotinonitrile derivative featuring a 4-methoxy-substituted pyridine core with a 2-position anilino substituent modified by a para-benzyloxy group.
Properties
IUPAC Name |
4-methoxy-2-(4-phenylmethoxyanilino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-24-19-11-12-22-20(18(19)13-21)23-16-7-9-17(10-8-16)25-14-15-5-3-2-4-6-15/h2-12H,14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTLRLKMTBVJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)anilino]-4-methoxynicotinonitrile typically involves the following steps:
Formation of the Benzyloxy Aniline Intermediate: This step involves the reaction of aniline with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-(benzyloxy)aniline.
Coupling with Methoxynicotinonitrile: The intermediate 4-(benzyloxy)aniline is then coupled with 4-methoxynicotinonitrile using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)anilino]-4-methoxynicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of the nitro group results in amine derivatives.
Scientific Research Applications
2-[4-(Benzyloxy)anilino]-4-methoxynicotinonitrile is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)anilino]-4-methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Pharmaceutical Intermediates
- CAS 618446-32-5 : Validated as a high-purity intermediate for APIs in oncology and dermatology, with applications in kinase inhibitor synthesis .
Data Tables
Table 1. Comparative Physicochemical Properties
| Property | This compound | 2-((4-Methoxybenzyl)amino)isonicotinonitrile |
|---|---|---|
| Molecular Formula | C₂₀H₁₈N₃O₂ (estimated) | C₁₄H₁₃N₃O |
| LogP | ~3.5 (predicted) | ~2.1 |
| Melting Point | Not reported | 145–148°C |
| Solubility (H₂O) | <1 mg/mL (predicted) | 5–10 mg/mL |
Biological Activity
2-[4-(Benzyloxy)anilino]-4-methoxynicotinonitrile, a compound with the CAS number 341967-08-6, has garnered attention for its diverse biological activities. Its structure, characterized by a benzyloxy group and a methoxynicotinonitrile moiety, suggests potential interactions with various biological targets. This article reviews the biological activities of this compound, highlighting its mechanisms of action, efficacy in different biological contexts, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H17N3O2. The presence of both the benzyloxy and methoxy groups enhances its lipophilicity, which may facilitate cellular uptake and interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound's nitrile group may participate in hydrogen bonding and hydrophobic interactions, influencing target protein conformation and activity.
Anticancer Activity
Recent studies have indicated that derivatives of nicotinonitrile exhibit significant anticancer properties. For instance, a study evaluated the anticancer potential of several newly synthesized N-nicotinonitrile derivatives, including variations similar to this compound. The findings demonstrated that these compounds could inhibit cancer cell proliferation in vitro by inducing apoptosis through the activation of caspase pathways .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 10.5 | MCF-7 |
| Other derivatives | Varies | Various |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study reported that it exhibited inhibitory effects against a range of bacterial strains, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria.
Anti-inflammatory Effects
In animal models, this compound showed promising anti-inflammatory effects. It was effective in reducing symptoms associated with inflammatory conditions such as arthritis by inhibiting the release of pro-inflammatory cytokines .
| Study | Model | Dose (mg/kg) | Result |
|---|---|---|---|
| In vivo anti-inflammatory study | Rat model | 10 | Reduced paw edema by 60% |
Case Studies
- In Vivo Efficacy Against Cancer : A specific study on the effects of this compound on tumor growth in mice demonstrated significant tumor reduction compared to control groups. The treatment group showed a decrease in tumor size by approximately 45% after four weeks of administration at a dosage of 15 mg/kg .
- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound exhibited comparable or superior activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative therapeutic agent in infectious diseases.
Q & A
Q. What are the recommended synthetic routes and purification methods for 2-[4-(Benzyloxy)anilino]-4-methoxynicotinonitrile?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. For example:
- Step 1: React 4-methoxynicotinonitrile with 4-(benzyloxy)aniline in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.
- Step 2: Purify the crude product using column chromatography (silica gel, eluent: chloroform/methanol gradient) due to its slight solubility in chloroform and methanol .
Key Considerations:
- Monitor reaction progress via TLC (Rf ~0.5 in 9:1 chloroform:methanol).
- Use recrystallization (e.g., from DMSO/water) to enhance purity if chromatography yields insufficient separation.
Q. How can researchers characterize this compound using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR (CDCl₃): Look for signals at δ 8.2–8.5 ppm (pyridine protons), δ 6.8–7.5 ppm (aromatic benzyloxy group), and δ 3.8–4.0 ppm (methoxy group).
- ¹³C NMR: Confirm nitrile carbon at ~115 ppm and methoxy carbon at ~55 ppm.
- Mass Spectrometry (HRMS): Expected molecular ion [M+H]⁺ at m/z 318.1345 (C₁₉H₁₇N₃O₂) .
- IR Spectroscopy: Nitrile stretch at ~2220 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹.
Validation Tip: Cross-reference experimental data with computational predictions (e.g., NIST Chemistry WebBook for analogous structures) .
Advanced Research Questions
Q. How can computational methods optimize reaction mechanisms and intermediate identification?
Methodological Answer:
- Use density functional theory (DFT) to model transition states and intermediates. For example:
- Software: Gaussian or ORCA for energy calculations.
- Key Outputs: Activation energies, orbital interactions (e.g., HOMO-LUMO gaps).
- Apply reaction path search algorithms (e.g., AFIR or GRRM) to predict competing pathways and byproducts .
Case Study:
ICReDD’s workflow integrates quantum chemical calculations with experimental feedback to narrow optimal conditions (e.g., solvent selection, temperature), reducing trial-and-error by 40% .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Systematic Analysis:
- Statistical Tools: Use factorial design to isolate critical factors (e.g., 2³ design for concentration, time, solvent) .
Example: Discrepancies in IC₅₀ values may arise from residual DMSO in solubility buffers; use lyophilization to eliminate solvent effects.
Q. What strategies enable comparative studies with structural analogs?
Methodological Answer:
- Structural Modifications:
- Bioactivity Profiling:
- Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., kinases).
- Tabulate SAR (Structure-Activity Relationship) data to identify critical functional groups.
Q. How can chemical software enhance experimental design and data integrity?
Methodological Answer:
- Virtual Screening: Tools like Schrödinger or ChemAxon predict solubility, stability, and synthetic feasibility.
- Data Management: Use ELNs (Electronic Lab Notebooks) with encryption to secure spectral and assay data .
- Process Simulation: Aspen Plus or COMSOL models reactor scalability (e.g., heat transfer in large-scale synthesis) .
Best Practices:
- Validate software predictions with pilot experiments (e.g., 10% of total runs).
- Implement version control for computational workflows to track parameter adjustments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
